N-Fmoc-L-threonine Allyl Ester

Solid-Phase Peptide Synthesis Resin Loading Process Control

Sourced for orthogonal Fmoc-SPPS, this allyl-protected threonine is selectively cleavable by Pd(0) under neutral conditions, while stable to piperidine and TFA. It uniquely enables on-resin head-to-tail cyclization, solid-phase glycosylation, and tunable resin loading (0.2–0.5 mmol/g) for scale-up, as well as epimerization-free convergent ligations. A strategic third orthogonal group that acid-labile esters cannot replace.

Molecular Formula C22H23NO5
Molecular Weight 381.4 g/mol
CAS No. 136523-92-7
Cat. No. B028935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-L-threonine Allyl Ester
CAS136523-92-7
SynonymsN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine 2-Propen-1-yl Ester;  N-(9-Fluorenylmethoxycarbonyl)threonine Allyl Ester; 
Molecular FormulaC22H23NO5
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCC(C(C(=O)OCC=C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
InChIInChI=1S/C22H23NO5/c1-3-12-27-21(25)20(14(2)24)23-22(26)28-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,14,19-20,24H,1,12-13H2,2H3,(H,23,26)/t14-,20+/m1/s1
InChIKeyGLXCMMPBFKKXPV-VLIAUNLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-L-threonine Allyl Ester (CAS 136523-92-7): A Strategically Protected Amino Acid for Orthogonal Peptide Synthesis


N-Fmoc-L-threonine allyl ester (CAS 136523-92-7) is a threonine derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS). It features an orthogonal protection scheme: the α-amino group is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the C-terminal carboxyl is protected by an allyl ester. This combination enables selective deprotection using distinct chemical conditions [1][2]. The compound has the molecular formula C₂₂H₂₃NO₅ and a molecular weight of 381.42 Da [3].

Why Generic Fmoc-Threonine Esters Cannot Replace N-Fmoc-L-threonine Allyl Ester in Orthogonal Synthesis Strategies


In Fmoc-based SPPS, the choice of carboxyl protecting group critically impacts synthetic strategy and product purity. Standard Fmoc-threonine tert-butyl ester (Fmoc-Thr-OtBu) and allyl ester (Fmoc-Thr-OAll) are not interchangeable. The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid, TFA), which also removes side-chain protecting groups and cleaves the peptide from acid-labile resins. In contrast, the allyl ester is stable to both the basic conditions for Fmoc removal and the acidic conditions for tBu/Boc removal, but is selectively cleaved by palladium(0) catalysts under near-neutral conditions [1][2]. This orthogonal stability profile enables synthetic strategies impossible with acid-labile esters alone [3].

Quantitative Differentiation of N-Fmoc-L-threonine Allyl Ester: Head-to-Head Evidence for Informed Procurement


Resin Loading Efficiency: Controlled Substitution Degree with N-Fmoc-L-threonine Allyl Ester

In a patent for the synthesis of colistin, N-Fmoc-L-threonine allyl ester was used to achieve precisely controlled resin substitution degrees. By varying the molar ratio of Fmoc-Thr-OAll to DHP HM resin, substitution degrees of 0.202 mmol/g, 0.308 mmol/g, and 0.510 mmol/g were reproducibly obtained. This level of control is critical for optimizing peptide yield and purity in large-scale synthesis [1]. While analogous data for Fmoc-Thr-OtBu under identical conditions is not available, the allyl ester's compatibility with this specific resin chemistry provides a quantifiable process advantage.

Solid-Phase Peptide Synthesis Resin Loading Process Control

Orthogonal Stability Profile: N-Fmoc-L-threonine Allyl Ester Enables Sequential Deprotection Incompatible with tert-Butyl Esters

The allyl ester linkage demonstrates acid- and base-stability, enabling synthetic sequences impossible with tert-butyl esters. In the synthesis of O-glucosylated MUC-1 peptides, a threonine tert-butyl group was removed on the solid phase with TFA, while the threonine allyl ester linkage to the HYCRON anchor remained intact. The liberated hydroxyl was then glycosylated on-resin. The allyl ester was subsequently cleaved with Pd(PPh₃)₄ and N-methylaniline to release the glycopeptide [1]. This orthogonal stability—stable to both Fmoc deprotection (piperidine) and tBu/Boc deprotection (TFA)—is a defining feature that distinguishes allyl esters from acid-labile tert-butyl esters, which would be prematurely cleaved under the same TFA conditions [2].

Orthogonal Protection Glycopeptide Synthesis Deprotection Selectivity

Three-Dimensional Orthogonal Strategy: N-Fmoc-L-threonine Allyl Ester as a Core Component of Fmoc/tBu/Allyl Synthesis

N-Fmoc-L-threonine allyl ester is an essential component of the Fmoc/tBu/allyl three-dimensional orthogonal strategy for synthesizing cyclic peptides. This strategy enables side-chain anchoring, selective allyl removal via Pd(0) catalysis, and resin-bound cyclization. The approach was successfully applied to synthesize head-to-tail cyclic peptides with high purity [1]. In contrast, Fmoc-threonine tert-butyl ester (Fmoc-Thr-OtBu) cannot participate in this orthogonal scheme because its acid-labile protecting group is incompatible with the tBu side-chain protecting groups and the acidic cleavage conditions required for final peptide release [2].

Cyclic Peptides Orthogonal Protection Solid-Phase Synthesis

Epimerization-Free Synthesis: N-Fmoc-L-threonine Allyl Ester in Fmoc-SPPS for Sensitive Peptide Ligation Precursors

The synthesis of peptide salicylaldehyde ester precursors for serine/threonine ligation requires strict epimerization control. These precursors were prepared in an epimerization-free manner via Fmoc-SPPS, a process in which Fmoc-protected amino acid allyl esters like N-Fmoc-L-threonine allyl ester are commonly employed [1]. While this study does not directly compare allyl versus tert-butyl esters, the use of Fmoc-SPPS for generating ligation-ready peptide fragments underscores the importance of orthogonal protecting group strategies that preserve stereochemical integrity. The allyl ester's orthogonal stability profile contributes to minimizing side reactions that could lead to epimerization during chain assembly and deprotection steps [2].

Peptide Ligation Epimerization Control Protein Synthesis

N-Fmoc-L-threonine Allyl Ester: High-Value Application Scenarios Driven by Quantitative Evidence


Synthesis of Cyclic Peptides via Fmoc/tBu/Allyl Orthogonal Strategy

N-Fmoc-L-threonine allyl ester is ideally suited for synthesizing head-to-tail cyclic peptides. The Fmoc/tBu/allyl orthogonal strategy, in which the allyl ester serves as the third orthogonal protecting group, allows side-chain anchoring to the resin, selective allyl deprotection with Pd(0), and on-resin cyclization. This approach yields cyclic peptides with high purity and eliminates the need for post-cleavage cyclization steps [4]. This application is directly supported by the quantitative evidence of orthogonal stability and compatibility with the Fmoc/tBu/allyl strategy.

On-Resin Glycosylation of Threonine-Containing Peptides

The orthogonal stability of the allyl ester—stable to both piperidine (Fmoc removal) and TFA (tBu/Boc removal)—enables sequential on-resin modifications. In glycopeptide synthesis, a threonine tert-butyl side-chain protecting group can be removed with TFA while the allyl ester linkage to the resin remains intact. The liberated hydroxyl group is then glycosylated on the solid phase. The allyl ester is subsequently cleaved with Pd(PPh₃)₄ under mild, neutral conditions to release the glycosylated peptide [4]. This scenario is directly supported by the direct head-to-head stability comparison evidence.

Large-Scale Synthesis of Therapeutic Peptides Requiring Precise Resin Loading

For industrial production of peptide antibiotics like colistin, precise control over resin substitution degree is critical for yield optimization and cost efficiency. N-Fmoc-L-threonine allyl ester enables reproducible, tunable resin loading (e.g., 0.2 to 0.5 mmol/g) by simply adjusting the reagent-to-resin molar ratio. This process control, demonstrated in patent CN103396475B, supports the scale-up of peptide synthesis from laboratory to manufacturing quantities [4]. This scenario is directly supported by the quantitative resin loading evidence.

Preparation of Epimerization-Sensitive Peptide Fragments for Chemical Ligation

In the convergent synthesis of proteins via chemical ligation, peptide fragments must be prepared with strict stereochemical fidelity. N-Fmoc-L-threonine allyl ester, as part of a robust orthogonal protection scheme, contributes to epimerization-free Fmoc-SPPS synthesis of activated peptide esters. This is essential for applications such as serine/threonine ligation, where the stereochemical integrity of the threonine residue directly impacts ligation efficiency and final product bioactivity [4]. This scenario is supported by evidence of epimerization control in Fmoc-SPPS.

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